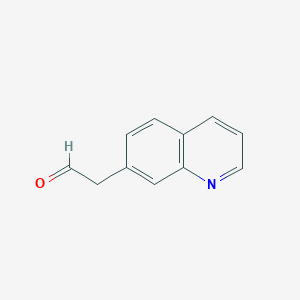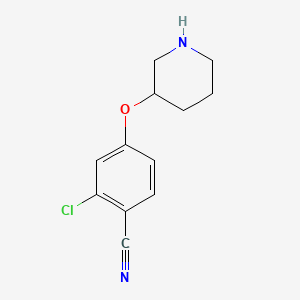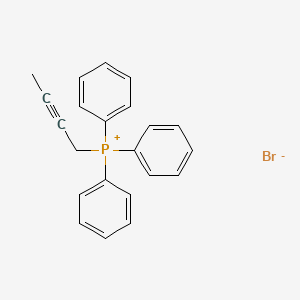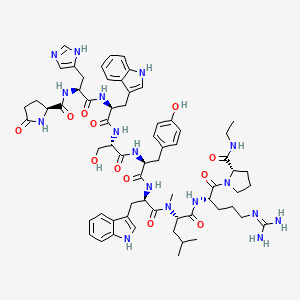
Lutrelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutrelin is an agonist of gonadotropin-releasing hormone receptor, known for its antineoplastic properties . It is a phenolic phytochemical belonging to the flavone class of flavonoids, with notable therapeutic potential . This compound has been utilized in the management of various health conditions due to its antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutrelin can be synthesized through various methods, including the self-assembly of hydrogels loaded with luteolin . This method involves the use of hyaluronic acid, histidine, and luteolin to construct tubular network hydrogels, which improve the gastrointestinal stability, bioavailability, and stimulation response of luteolin .
Industrial Production Methods: In the food industry, luteolin is often extracted from herbal teas using in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method allows for the accurate and precise determination of luteolin content in herbal teas, enhancing its bioavailability and pharmaceutical effects .
Chemical Reactions Analysis
Types of Reactions: Lutrelin undergoes various chemical reactions, including oxidation, reduction, and substitution . It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, it can undergo hydrolysis to release its active components .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hyaluronic acid, histidine, and various solvents for extraction and purification . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yield and stability .
Major Products Formed: The major products formed from the reactions involving this compound include its hydrolyzed components, which exhibit enhanced bioavailability and therapeutic effects . These products are often used in various pharmaceutical and nutraceutical applications .
Scientific Research Applications
Lutrelin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its antioxidant and anti-inflammatory properties . In biology, it is used to investigate its effects on cellular pathways and gene expression . In medicine, this compound is explored for its potential in treating neurodegenerative diseases, cancer, and inflammatory disorders . In the industry, it is utilized in the development of functional foods and nutraceuticals .
Mechanism of Action
Lutrelin exerts its effects through various molecular targets and pathways . It mediates anti-inflammatory responses by suppressing microglia and astrocytes and their downstream targets such as pattern recognition receptors, toll-like receptors 2 and 4 (TLR2 and TLR4) . Additionally, it downregulates and inhibits cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These actions contribute to its anticancer, antioxidant, and neuroprotective effects .
Comparison with Similar Compounds
Lutrelin is similar to other flavonoids such as apigenin and quercetin . it is unique in its ability to modulate multiple cellular pathways and exhibit a broad spectrum of biological activities . Compared to apigenin, this compound has a higher antioxidant capacity and more potent anti-inflammatory effects . Quercetin, on the other hand, shares similar antioxidant properties but differs in its molecular targets and mechanisms of action .
List of Similar Compounds:- Apigenin
- Quercetin
- Kaempferol
- Myricetin
This compound’s unique combination of properties makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
66866-63-5 |
|---|---|
Molecular Formula |
C65H85N17O12 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1 |
InChI Key |
YGGIRYYNWQICCP-LDRBRYNMSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
sequence |
XHWSYWLRP |
Synonyms |
GnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide lutrelin acetate Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide Wy 40,972 Wy 40972 Wy-40,972F Wy-40972 Wyeth 40972 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


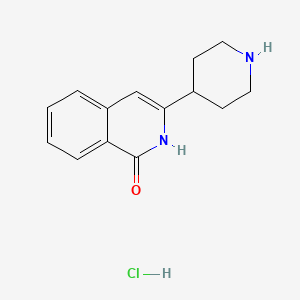
![(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-B]oxazol-2-YL)-methanol](/img/structure/B1630167.png)
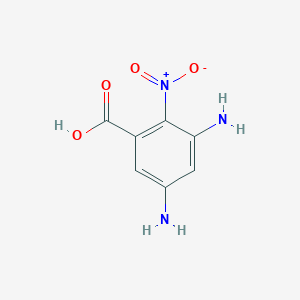
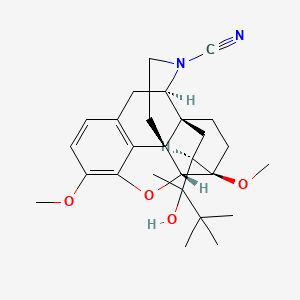

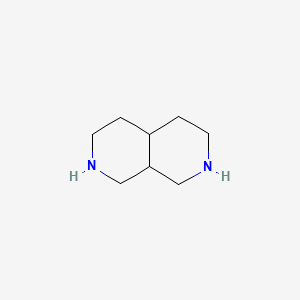
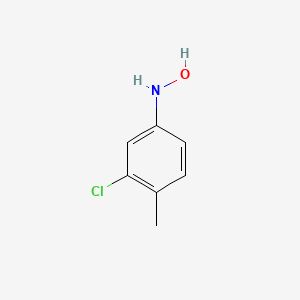
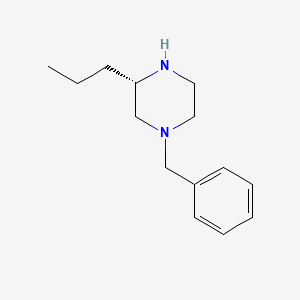

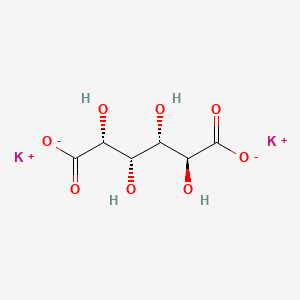
![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)
